molecular formula C11H12ClNOS B2731306 N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide CAS No. 339097-64-2

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2731306
CAS No.: 339097-64-2
M. Wt: 241.73
InChI Key: KHSUXGFPVBKLOX-UHFFFAOYSA-N
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Description

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide: is an organic compound with the molecular formula C11H12ClNOS It is characterized by the presence of an allyl group, a chlorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chlorothiophenol with allyl bromide to form an intermediate, which is then reacted with chloroacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

  • Step 1: Formation of Intermediate

      Reactants: 2-chlorothiophenol, allyl bromide

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

      Product: Allyl 2-chlorophenyl sulfide

  • Step 2: Formation of Final Product

      Reactants: Allyl 2-chlorophenyl sulfide, chloroacetamide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran)

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted allyl derivatives

Scientific Research Applications

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological effects.

Comparison with Similar Compounds

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide can be compared with similar compounds such as:

  • N-allyl-2-[(2-bromophenyl)sulfanyl]acetamide
  • N-allyl-2-[(2-fluorophenyl)sulfanyl]acetamide
  • N-allyl-2-[(2-methylphenyl)sulfanyl]acetamide

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, making this compound unique in its specific interactions and effects.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSUXGFPVBKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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